2-Amino-3-bromo-5-(trifluoromethyl)benzamide
Description
2-Amino-3-bromo-5-(trifluoromethyl)benzamide: is an organic compound that features a trifluoromethyl group, an amino group, and a bromine atom attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H6BrF3N2O |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
2-amino-3-bromo-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6BrF3N2O/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H2,14,15) |
InChI Key |
WOHMZJGAUQRFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group, bromine atom, and amino group onto a benzamide core. One common method includes the bromination of a trifluoromethyl-substituted benzamide followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the trifluoromethyl group, leading to defluorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine atom, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of defluorinated or debrominated products.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Amino-3-bromo-5-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Industry: In the industrial sector, 2-Amino-3-bromo-5-(trifluoromethyl)benzamide can be used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethyl)benzamide depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. The amino group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
3-Amino-5-bromobenzotrifluoride: Similar structure but lacks the benzamide core.
2-Amino-5-(trifluoromethyl)benzamide: Similar structure but lacks the bromine atom.
3-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of an amino group.
Uniqueness: 2-Amino-3-bromo-5-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (amino, bromine, and trifluoromethyl) on a benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
